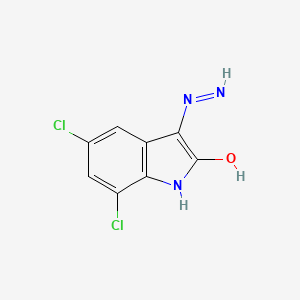

![molecular formula C9H13NS B1299667 N-methyl-N-[4-(methylthio)benzyl]amine CAS No. 84212-03-3](/img/structure/B1299667.png)

N-methyl-N-[4-(methylthio)benzyl]amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

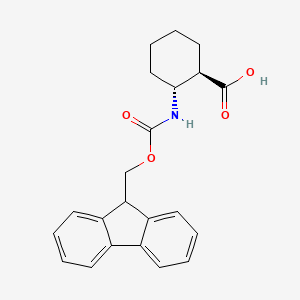

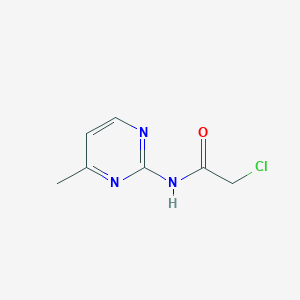

“N-methyl-N-[4-(methylthio)benzyl]amine” is a chemical compound with the molecular formula C9H13NS . It has a molecular weight of 167.27 . The IUPAC name for this compound is N-methyl [4- (methylsulfanyl)phenyl]methanamine .

Molecular Structure Analysis

The InChI code for “N-methyl-N-[4-(methylthio)benzyl]amine” is 1S/C9H13NS/c1-10-7-8-3-5-9(11-2)6-4-8/h3-6,10H,7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“N-methyl-N-[4-(methylthio)benzyl]amine” has a molecular weight of 167.27 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not found in the retrieved data.科学的研究の応用

Methylation of Amines

Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

The methylation of amines is a crucial process in organic synthesis. It involves the addition of a methyl group to an amine, resulting in N-methyl or N,N-dimethyl amines .

Methods of Application

In one study, CO2/H2 was successfully employed in alkylation reactions by performing CO2 reduction and amine N-methylation in one-pot. In the presence of a simple CuAlOx catalyst, N-methyl or N,N-dimethyl amines with different structures can be selectively synthesized .

Results or Outcomes

The study achieved up to 96% yields by applying amine, nitrobenzene .

Use in Medicinal Chemistry

Scientific Field

This application is in the field of Medicinal Chemistry .

Summary of the Application

N-methylated amines are essential bioactive compounds and have been widely used in the fine and bulk chemical industries, as well as in pharmaceuticals, agrochemicals, and dyes .

Methods of Application

A broad spectrum of amines could be efficiently converted to their corresponding N, N-dimethyl amines with good compatibility of various functional groups. This method is widely applicable to N-dimethylation of primary amines including aromatic, aliphatic amines with formaldehyde, and synthesis of tertiary amines from primary, secondary amines with different functional aldehydes .

Results or Outcomes

The method described has operational simplicity, high turnover number, the ready availability of the catalyst, and good functional group compatibility .

Use in Organic Synthesis

Scientific Field

This application falls under the field of Organic Synthesis .

Summary of the Application

Compounds similar to “Methyl-(4-methylsulfanyl-benzyl)-amine” are used as intermediates in the synthesis of various organic compounds .

Methods of Application

These compounds can be used in reactions with other organic compounds to form new bonds and create complex molecules .

Results or Outcomes

The specific outcomes depend on the reaction conditions and the other compounds involved in the reaction .

Use in Green Chemistry

Scientific Field

This application is in the field of Green Chemistry .

Summary of the Application

An eco-friendly and cost-effective, microwave-assisted green approach has been developed for the synthesis of diverse functionalized N-methyl-1,4-dihydropyridines (1,4-DHPs) .

Methods of Application

This pseudo three-component reaction was carried out between two equivalents of (E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) and one equivalent of aromatic aldehydes under microwave irradiation at 100 °C without catalyst and solvent .

Results or Outcomes

The method exhibited a good to excellent score in terms of green metrics such as atom economy, carbon efficiency, E-factor, reaction mass efficiency, overall efficiency, process mass intensity and solvent intensity .

Use in Chemical Research

Scientific Field

This application falls under the field of Chemical Research .

特性

IUPAC Name |

N-methyl-1-(4-methylsulfanylphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS/c1-10-7-8-3-5-9(11-2)6-4-8/h3-6,10H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDVLXUWGVDHAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368724 |

Source

|

| Record name | N-Methyl-1-[4-(methylsulfanyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-1-(4-(methylthio)phenyl)methanamine | |

CAS RN |

84212-03-3 |

Source

|

| Record name | N-Methyl-1-[4-(methylsulfanyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

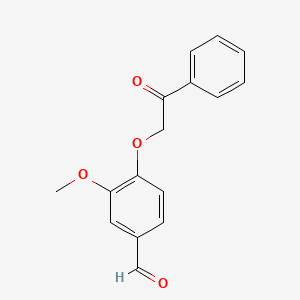

![2-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B1299591.png)

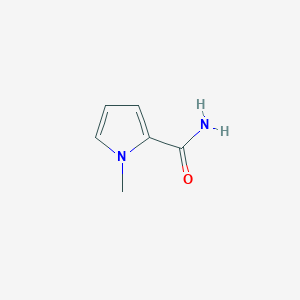

![2-[(4-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1299592.png)

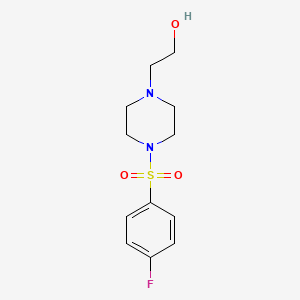

![5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B1299622.png)